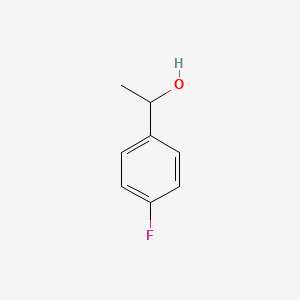

1-(4-Fluorophenyl)ethanol

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(4-fluorophenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9FO/c1-6(10)7-2-4-8(9)5-3-7/h2-6,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSDSORRYQPTKSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

403-41-8 | |

| Record name | 1-(4-Fluorophenyl)ethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=403-41-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Fluoro-alpha-methylbenzyl alcohol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000403418 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 403-41-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2983 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-fluoro-α-methylbenzyl alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.328 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-(4-Fluorophenyl)ethanol (CAS 403-41-8)

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(4-Fluorophenyl)ethanol (CAS No. 403-41-8), a key chiral building block in modern organic synthesis and pharmaceutical development. The document details its physicochemical properties, spectroscopic data, synthesis protocols, and safety information. Emphasis is placed on its application as a versatile intermediate in the creation of complex, biologically active molecules, leveraging the unique electronic properties of the fluorine atom. Methodologies and workflows are presented to support researchers in its effective utilization.

Introduction

This compound, also known as 4-fluoro-α-methylbenzyl alcohol, is a secondary alcohol that has garnered significant interest in the chemical and pharmaceutical industries.[1][2] Its structure, featuring a chiral center and a fluorine-substituted phenyl ring, makes it an invaluable synthon for producing enantiomerically pure active pharmaceutical ingredients (APIs).[2][3] The presence of a fluorine atom can significantly enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates, a strategy widely employed in modern drug design.[4][5] This guide consolidates the technical data and procedural knowledge essential for the effective handling and application of this compound in a research and development setting.

Physicochemical and Spectroscopic Properties

The physical and chemical characteristics of this compound are well-documented, providing a foundation for its use in synthesis and analysis.

Physicochemical Data

All quantitative data regarding the compound's properties are summarized in the table below for ease of reference.

| Property | Value | Source(s) |

| CAS Number | 403-41-8 | [6][7] |

| Molecular Formula | C₈H₉FO | [6][8] |

| Molecular Weight | 140.15 g/mol | [6][9] |

| Appearance | Colorless to light yellow clear liquid | [3][6][10] |

| Melting Point | 9 °C | [6][11] |

| Boiling Point | 90-92 °C at 7 mmHg | [6][8][11] |

| 123 °C at 45 mmHg | [3] | |

| Density | 1.109 g/mL at 25 °C | [6][11] |

| Refractive Index (n²⁰/D) | 1.501 | [6][11] |

| Flash Point | 195 °F (90.5 °C) | [6][8] |

| pKa | 14.36 ± 0.20 (Predicted) | [6][10] |

| Solubility in Water | ~1.3 g/L at room temperature | [10] |

Spectroscopic Data

Spectroscopic analysis is critical for structure confirmation and purity assessment. Key data is outlined below.

| Spectrum Type | Key Features and Remarks | Source(s) |

| ¹H NMR (CDCl₃) | δ (ppm): 7.35-7.31 (m, 2H), 7.04-7.00 (m, 2H), 4.85 (q, J=6.4 Hz, 1H), 2.02 (s, 1H, -OH), 1.46 (d, J=6.4 Hz, 3H). | [12][13] |

| ¹³C NMR (CDCl₃) | δ (ppm): 163.1, 160.7, 141.6, 127.3, 127.2, 115.2, 115.0, 69.8, 25.3. | [12] |

| Mass Spectrometry (GC-MS) | Provides fragmentation patterns for structural elucidation. Spectra are available in public databases. | [7][14][15] |

| Infrared (IR) | νmax (cm⁻¹): 3355 (O-H stretch), 1598, 1574, 1477 (aromatic C=C stretch). | [12] |

Synthesis and Reactivity

The primary route for synthesizing this compound is through the reduction of its corresponding ketone, 4'-fluoroacetophenone (B120862). Asymmetric synthesis methods are particularly important for accessing enantiomerically pure forms for pharmaceutical applications.

Asymmetric Synthesis Workflow

The following diagram illustrates a typical workflow for the asymmetric reduction of 4'-fluoroacetophenone to produce (S)-1-(4-Fluorophenyl)ethanol, a common chiral intermediate.

Experimental Protocol: Asymmetric Reduction

This protocol is a representative example for the asymmetric synthesis of (S)-1-(4-Chlorophenyl)ethanol, which is directly adaptable for this compound due to the similarity in reactivity of the starting materials.[16]

Objective: To synthesize enantiomerically enriched (S)-1-(4-Fluorophenyl)ethanol via biocatalytic reduction of 4'-fluoroacetophenone.

Materials:

-

4'-fluoroacetophenone

-

Yeast (e.g., Rhodotorula rubra or Baker's yeast)

-

Glucose (or other carbon source)

-

Phosphate buffer (pH 7.0)

-

Ethyl acetate (B1210297) (for extraction)

-

Anhydrous sodium sulfate (B86663) (for drying)

-

Deionized water

Procedure:

-

Culture Preparation: A culture of the selected yeast is grown in a suitable medium containing a carbon source like glucose. The mixture is incubated at a controlled temperature (e.g., 30 °C) with agitation for 24-48 hours.[16]

-

Substrate Addition: 4'-fluoroacetophenone is added to the yeast culture. The substrate may be dissolved in a minimal amount of a co-solvent like ethanol (B145695) to aid dispersion.

-

Biocatalytic Reduction: The reaction mixture is incubated for an additional 24-72 hours. The progress of the reduction is monitored by taking aliquots and analyzing them via Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[16]

-

Work-up: Once the reaction is complete, the yeast cells are removed by centrifugation or filtration.

-

Extraction: The resulting aqueous solution is extracted multiple times with an organic solvent, such as ethyl acetate.[16]

-

Drying and Concentration: The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.[16]

-

Purification: The crude product can be further purified by column chromatography on silica (B1680970) gel or by vacuum distillation to yield the pure (S)-1-(4-Fluorophenyl)ethanol.[16]

-

Analysis: The enantiomeric excess (e.e.) of the final product is determined using chiral High-Performance Liquid Chromatography (HPLC). The structure is confirmed using ¹H NMR, ¹³C NMR, and MS.

Applications in Drug Development

This compound is primarily used as a chiral intermediate.[3] The stereochemistry of a drug is critical, as different enantiomers can have vastly different pharmacological activities and toxicological profiles.[2]

Role as a Chiral Building Block

The (R)- and (S)-enantiomers of this compound serve as starting points for the synthesis of more complex chiral molecules. Access to enantiomerically pure forms of this alcohol allows for the stereospecific construction of target APIs, avoiding the need for costly chiral separation at later stages.

The following diagram illustrates the logical relationship of how different enantiomers of a building block lead to distinct final products.

Safety and Handling

Proper handling of this compound is essential to ensure laboratory safety. The compound is classified as hazardous, and appropriate precautions must be taken.

| Hazard Information | Details | Source(s) |

| GHS Pictogram(s) | GHS07 (Exclamation Mark) | [11] |

| Signal Word | Warning | [8][11] |

| Hazard Statements | H315: Causes skin irritation | [7][8][17] |

| H319: Causes serious eye irritation | [7][8][17] | |

| H335: May cause respiratory irritation | [7][8][11] | |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapours/spray. | [7][11] |

| P280: Wear protective gloves/eye protection/face protection. | [7] | |

| P302+P352: IF ON SKIN: Wash with plenty of soap and water. | [7][18] | |

| P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [7][18] |

Handling and Storage

-

Handling: Use only in a well-ventilated area or under a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Avoid contact with skin, eyes, and clothing.[17][18]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[10][11] Recommended storage temperature is between 2-8°C or at room temperature, sealed in dry conditions.[6][10][11]

First Aid Measures

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.[17][18]

-

Skin Contact: Wash off immediately with plenty of water for at least 15 minutes. Remove contaminated clothing and shoes. Get medical attention if irritation develops.[17][18]

-

Inhalation: Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Get medical attention.[17][18]

-

Ingestion: Do NOT induce vomiting. Call a physician or poison control center immediately.[18]

Conclusion

This compound (CAS 403-41-8) is a fundamentally important chiral intermediate with well-defined properties and established synthetic routes. Its utility in the pharmaceutical industry is driven by the dual advantages of its chiral nature and the beneficial effects of fluorine incorporation in drug molecules. This guide provides the core technical information required by researchers and developers to handle, synthesize, and apply this compound safely and effectively, facilitating the advancement of complex chemical synthesis and drug discovery programs.

References

- 1. (S)-1-(4-Fluorophenyl)ethanol - 蜂竞生物 % [fenjinbio.com]

- 2. benchchem.com [benchchem.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. img01.pharmablock.com [img01.pharmablock.com]

- 6. lookchem.com [lookchem.com]

- 7. This compound | C8H9FO | CID 73946 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. AB131283 | CAS 403-41-8 – abcr Gute Chemie [abcr.com]

- 9. (R)-1-(4-Fluorophenyl)ethanol | C8H9FO | CID 852998 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Page loading... [wap.guidechem.com]

- 11. This compound | 403-41-8 [chemicalbook.com]

- 12. rsc.org [rsc.org]

- 13. This compound(403-41-8) 1H NMR [m.chemicalbook.com]

- 14. dev.spectrabase.com [dev.spectrabase.com]

- 15. dev.spectrabase.com [dev.spectrabase.com]

- 16. benchchem.com [benchchem.com]

- 17. assets.thermofisher.cn [assets.thermofisher.cn]

- 18. fishersci.com [fishersci.com]

A Comprehensive Technical Guide to the Physicochemical Properties of 4-Fluoro-α-methylbenzyl alcohol

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physicochemical properties of 4-Fluoro-α-methylbenzyl alcohol (CAS No: 403-41-8), a key building block in organic synthesis and pharmaceutical development.[1] This document compiles essential data, outlines detailed experimental methodologies for property determination, and presents logical workflows relevant to its synthesis and analysis.

Introduction

4-Fluoro-α-methylbenzyl alcohol, also known as 1-(4-fluorophenyl)ethanol, is a fluorinated aromatic alcohol.[2] Its structure, featuring a fluorine atom on the phenyl ring, imparts unique reactivity and selectivity, making it a valuable intermediate in the synthesis of agrochemicals, fragrances, and fine chemicals.[1] In pharmaceutical development, it serves as a crucial precursor for creating more complex molecules and active pharmaceutical ingredients (APIs), where the fluorine substituent can enhance metabolic stability and binding affinity.[1] A thorough understanding of its physicochemical properties is paramount for its effective application in research and manufacturing.

Core Physicochemical Properties

The fundamental physicochemical data for 4-Fluoro-α-methylbenzyl alcohol are summarized in the tables below. These values are critical for predicting its behavior in various chemical and biological systems.

Table 1: General and Physical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₈H₉FO | [3] |

| Molecular Weight | 140.15 g/mol | [3] |

| CAS Number | 403-41-8 | [3][4] |

| Appearance | Colorless to light yellow liquid | [4][5] |

| Melting Point | 9.3 °C | [5] |

| Flash Point | 91 °C (195.8 °F) - closed cup | [6] |

Table 2: Spectroscopic and Refractive Properties

| Property | Value | Conditions | Source(s) |

| Refractive Index | ~1.501 | n20/D | [6] |

| Vapor Density | 4.83 | [5] |

Table 3: Density and Boiling Point at Various Pressures

| Property | Value | Conditions | Source(s) |

| Density | 1.109 g/mL | at 25 °C | [6] |

| 1.1206 g/cm³ | at 20 °C | [5] | |

| Boiling Point | 49.5 °C | at 0.4 torr | [5] |

| 90-92 °C | at 7 mmHg | [6] | |

| 101-102 °C | at 12 mmHg | [6] | |

| 204 °C | at 745 mmHg | [6] |

Table 4: Solubility and Partition Coefficients (Predicted/Analogous Data)

| Property | Estimated Value (for 4-Methylbenzyl alcohol) | Source(s) |

| pKa | 14.49 ± 0.10 (Predicted) | [7] |

| Water Solubility | 0.1-1 g/100mL at 21.5°C | [7] |

| logP | 1.48730 (Predicted) |

Experimental Protocols

The following sections detail the standard methodologies for determining the key physicochemical properties listed above.

Melting Point Determination (Capillary Method)

The melting point is determined by observing the temperature range over which the solid-to-liquid phase transition occurs.[8][9][10]

-

Sample Preparation: A small amount of the crystalline solid is finely powdered.[11] The open end of a glass capillary tube is dipped into the powder, and the tube is gently tapped to pack the sample into the closed end to a height of 1-2 mm.[9][11][12]

-

Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb.[9] This assembly is placed in a heating apparatus, such as a Thiele tube containing mineral oil or an electrically heated metal block (e.g., Mel-Temp apparatus).[8]

-

Measurement: The apparatus is heated slowly, at a rate of approximately 1-2 °C per minute, as the temperature approaches the expected melting point.[8][12]

-

Data Recording: Two temperatures are recorded: T1, the temperature at which the first drop of liquid appears, and T2, the temperature at which the entire sample has completely melted.[11] The melting point is reported as the range T1-T2.[9]

Boiling Point Determination (Capillary Method)

This micro-method determines the boiling point of a liquid by observing the temperature at which its vapor pressure equals the atmospheric pressure.[13][14]

-

Apparatus Setup: A small amount (a few milliliters) of the liquid is placed in a small test tube.[15] A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube (open end down).[16]

-

Heating: The test tube assembly is attached to a thermometer and heated in a liquid bath (e.g., paraffin (B1166041) oil or water).[13][16]

-

Observation: As the liquid is heated, the air trapped in the capillary tube expands and escapes as bubbles.[13] Heating continues until a rapid and continuous stream of bubbles emerges from the capillary tip, indicating the vapor of the liquid has replaced the air.[13][16]

-

Measurement: The heat source is removed, and the apparatus is allowed to cool. The temperature is recorded at the exact moment the stream of bubbles stops and the liquid begins to enter the capillary tube.[13] This temperature is the boiling point of the liquid at the ambient atmospheric pressure.[16]

Density Measurement (Pycnometer or Graduated Cylinder Method)

Density is the mass per unit volume of a substance.[17]

-

Mass of Empty Container: The mass of a clean, dry container of a known volume (e.g., a pycnometer or a graduated cylinder) is accurately measured using an electronic balance.[18]

-

Mass of Container with Liquid: The container is filled with the liquid to a precisely known volume.[18] The combined mass of the container and the liquid is then measured.[18]

-

Calculation: The mass of the liquid is determined by subtracting the mass of the empty container from the combined mass. The density is then calculated by dividing the mass of the liquid by its volume.[19] This process is typically repeated multiple times to ensure accuracy, and the average value is reported.[18]

Octanol-Water Partition Coefficient (logP) Determination (Shake-Flask Method)

The partition coefficient (P) is a measure of a compound's lipophilicity, defined as the ratio of its concentration in an organic phase (n-octanol) to its concentration in an aqueous phase at equilibrium.[20] logP is the logarithm of this ratio.

-

Phase Saturation: n-octanol and an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) are mixed and shaken vigorously to ensure mutual saturation.[20][21] The two phases are then allowed to separate completely.[20]

-

Partitioning: A known amount of the compound is dissolved in one of the pre-saturated phases. This solution is then mixed with a specific volume of the other pre-saturated phase in a flask.[22]

-

Equilibration: The flask is shaken for a set period (e.g., 2 hours) at a constant temperature (e.g., 25 °C) to allow the compound to partition between the two phases and reach equilibrium.[23] The mixture is then allowed to stand undisturbed until the layers have fully separated.[20][23]

-

Quantification: The concentration of the compound in each phase is determined using an appropriate analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).[22]

-

Calculation: The partition coefficient (P) is calculated as P = [Concentration in octanol] / [Concentration in aqueous phase]. The logP is the base-10 logarithm of P.

Acidity Constant (pKa) Determination (Potentiometric Titration)

Potentiometric titration is a highly accurate method for determining the pKa of a substance by monitoring pH changes during titration with an acid or base.[24][25]

-

Sample Preparation: A precise amount of the compound is dissolved in a suitable solvent (often a mixture of water and an organic co-solvent for solubility) to create a solution of known concentration (e.g., 10⁻⁴ M).[24][25]

-

Apparatus Setup: A calibrated pH electrode is immersed in the sample solution, which is placed on a magnetic stirrer to ensure homogeneity.[24]

-

Titration: A standardized solution of a strong acid (e.g., 0.1 M HCl) or a strong base (e.g., 0.1 M NaOH) is added to the sample solution in small, precise increments.[24]

-

Data Collection: The pH of the solution is recorded after each addition of the titrant, allowing the system to equilibrate at each step.[24]

-

Analysis: A titration curve is generated by plotting the measured pH versus the volume of titrant added. The pKa is determined from the inflection point of this curve. Specifically, the pKa is equal to the pH at the half-equivalence point, where half of the compound has been neutralized.[25]

Mandatory Visualizations

The following diagrams illustrate common experimental and logical workflows associated with the synthesis and analysis of 4-Fluoro-α-methylbenzyl alcohol.

Caption: General workflow for the synthesis of 4-Fluoro-α-methylbenzyl alcohol via Grignard reaction.

Caption: Standard workflow for the purity analysis of 4-Fluoro-α-methylbenzyl alcohol by Gas Chromatography.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 4-Fluoro-alpha-methylbenzyl Alcohol | 403-41-8 | TCI Deutschland GmbH [tcichemicals.com]

- 3. scbt.com [scbt.com]

- 4. 4-Fluoro-α-methylbenzyl alcohol | CymitQuimica [cymitquimica.com]

- 5. 4-Fluoro-alpha-methylbenzyl alcohol(403-41-8)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 6. 1-(4-氟苯基)乙醇 99% | Sigma-Aldrich [sigmaaldrich.com]

- 7. Page loading... [guidechem.com]

- 8. chem.ucalgary.ca [chem.ucalgary.ca]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. pennwest.edu [pennwest.edu]

- 11. byjus.com [byjus.com]

- 12. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 13. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 14. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 15. cdn.juniata.edu [cdn.juniata.edu]

- 16. jove.com [jove.com]

- 17. calnesis.com [calnesis.com]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. weissman.baruch.cuny.edu [weissman.baruch.cuny.edu]

- 20. Shake Flask logK - Lokey Lab Protocols [lokeylab.wikidot.com]

- 21. LogP / LogD shake-flask method [protocols.io]

- 22. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy [jove.com]

- 24. creative-bioarray.com [creative-bioarray.com]

- 25. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

In-Depth Technical Guide: Physicochemical Properties of 1-(4-Fluorophenyl)ethanol

For Immediate Release

This technical document provides a detailed overview of the fundamental physicochemical properties of 1-(4-Fluorophenyl)ethanol, a key intermediate in various synthetic applications. This guide is intended for researchers, scientists, and professionals in the field of drug development and fine chemical synthesis.

Core Molecular Attributes

This compound is an organic compound characterized by a fluorinated phenyl ring attached to an ethanol (B145695) backbone. Its fundamental molecular properties are crucial for its use in further chemical reactions and for the analytical characterization of its derivatives.

The empirical and calculated molecular data for this compound are summarized below. The molecular formula is definitively established as C8H9FO.[1][2][3][4][5][6] The molecular weight is consistently reported as approximately 140.16 g/mol .[1][2][7]

| Parameter | Value | Reference |

| Molecular Formula | C8H9FO | [1][2][3][4][5][6] |

| Molecular Weight | 140.16 g/mol | [1][2][7] |

| Monoisotopic Mass | 140.06374 Da | [4] |

Experimental Determination Workflow

The determination of the molecular formula and weight of a compound like this compound follows a standardized analytical workflow. This process typically involves a combination of mass spectrometry and elemental analysis to elucidate the empirical and molecular formulas, followed by the calculation of the precise molecular weight.

Experimental Protocols

1. Mass Spectrometry for Molecular Ion Peak Determination

-

Objective: To determine the mass-to-charge ratio (m/z) of the molecular ion, which provides the molecular mass of the compound.

-

Methodology (Illustrative Example using Gas Chromatography-Mass Spectrometry - GC-MS):

-

Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent (e.g., dichloromethane (B109758) or methanol).

-

Injection: A small volume (typically 1 µL) of the prepared sample is injected into the GC inlet, where it is vaporized.

-

Chromatographic Separation: The vaporized sample is carried by an inert gas (e.g., helium) through a capillary column. The column separates the analyte from any impurities based on boiling point and polarity.

-

Ionization: As the compound elutes from the GC column, it enters the mass spectrometer's ion source (e.g., Electron Ionization - EI). In the EI source, high-energy electrons bombard the molecules, causing them to lose an electron and form a positively charged molecular ion ([M]+•).

-

Mass Analysis: The ions are accelerated and separated by a mass analyzer (e.g., a quadrupole) based on their m/z ratio.

-

Detection: A detector records the abundance of ions at each m/z value, generating a mass spectrum. The peak with the highest m/z value that corresponds to the intact molecule is identified as the molecular ion peak.

-

2. Elemental Analysis for Empirical Formula Determination

-

Objective: To determine the percentage composition of each element (Carbon, Hydrogen, Oxygen, Fluorine) in the compound.

-

Methodology (Illustrative Example using a CHN Analyzer):

-

Sample Preparation: A precise mass of the purified this compound is weighed into a tin capsule.

-

Combustion: The sample is combusted in a high-temperature furnace in the presence of excess oxygen. This process converts carbon to carbon dioxide (CO2), hydrogen to water (H2O), and nitrogen (if present) to nitrogen gas (N2). Halogens like fluorine require specific absorption traps.

-

Gas Separation and Detection: The combustion gases are passed through a series of columns and detectors. The amounts of CO2, H2O, and N2 are measured, typically by thermal conductivity or infrared detectors.

-

Calculation: The mass percentages of C and H are calculated from the measured amounts of CO2 and H2O. The percentage of oxygen is often determined by difference. The percentage of fluorine would be determined using ion chromatography or a fluoride (B91410) ion-selective electrode after appropriate sample digestion.

-

Empirical Formula Calculation: The mass percentages are converted to molar ratios to establish the simplest whole-number ratio of atoms in the molecule, yielding the empirical formula. The molecular formula is then determined by comparing the mass of the empirical formula to the molecular mass obtained from mass spectrometry.

-

References

- 1. Page loading... [guidechem.com]

- 2. This compound | 403-41-8 [m.chemicalbook.com]

- 3. This compound | CAS#:403-41-8 | Chemsrc [chemsrc.com]

- 4. PubChemLite - this compound (C8H9FO) [pubchemlite.lcsb.uni.lu]

- 5. (S)-1-(4-Fluorophenyl)ethanol - 蜂竞生物 % [fenjinbio.com]

- 6. This compound | C8H9FO | CID 73946 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. (R)-1-(4-Fluorophenyl)ethanol | C8H9FO | CID 852998 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectral Data of 1-(4-Fluorophenyl)ethanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for the aromatic alcohol 1-(4-Fluorophenyl)ethanol. The information presented herein is intended to support research and development activities by offering detailed spectral characterization and the methodologies used to obtain the data. This document includes tabulated spectral data, detailed experimental protocols, and workflow visualizations to facilitate a thorough understanding of the compound's analytical profile.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The following sections present the ¹H and ¹³C NMR data for this compound.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound provides information on the chemical environment of the hydrogen atoms in the molecule.

Table 1: ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 7.35–7.31 | m | 2 x Ar-H (ortho to -CH(OH)CH₃) | |

| 7.04–7.00 | m | 2 x Ar-H (meta to -CH(OH)CH₃) | |

| 4.85 | q | 6.4 | -CH(OH)CH₃ |

| 2.02 | s | -OH | |

| 1.46 | d | 6.4 | -CH(OH)CH₃ |

Solvent: CDCl₃, Instrument Frequency: 500 MHz[1]

¹³C NMR Spectral Data

The ¹³C NMR spectrum reveals the different carbon environments within the this compound molecule.

Table 2: ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 160.1 | Ar-C (para to -CH(OH)CH₃, attached to F) |

| 141.5 | Ar-C (ipso, attached to -CH(OH)CH₃) |

| 127.0 | 2 x Ar-C (ortho to -CH(OH)CH₃) |

| 115.2 | 2 x Ar-C (meta to -CH(OH)CH₃) |

| 69.8 | -CH(OH)CH₃ |

| 25.3 | -CH(OH)CH₃ |

Solvent: CDCl₃, Instrument Frequency: 125 MHz[1]

Experimental Protocol for NMR Spectroscopy

The following protocol outlines the general procedure for acquiring ¹H and ¹³C NMR spectra of this compound.

1.3.1. Sample Preparation

-

Dissolve approximately 5-20 mg of this compound in about 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃).

-

Transfer the solution to a 5 mm NMR tube.

-

Ensure the sample height in the tube is sufficient to be within the detection region of the NMR probe, typically around 4-5 cm.

1.3.2. Instrument Setup and Data Acquisition

-

Insert the sample tube into the NMR spectrometer.

-

Lock the spectrometer on the deuterium (B1214612) signal of the CDCl₃ solvent.

-

Shim the magnetic field to achieve optimal homogeneity, which is indicated by a sharp and symmetrical lock signal.

-

For ¹H NMR , a standard single-pulse experiment is typically used. Key acquisition parameters include:

-

Pulse angle: 30-90 degrees

-

Acquisition time: 2-4 seconds

-

Relaxation delay: 1-5 seconds

-

Number of scans: 8-16, depending on the sample concentration.

-

-

For ¹³C NMR , a proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments) is commonly employed to simplify the spectrum and enhance signal-to-noise.[2] Key acquisition parameters include:

1.3.3. Data Processing

-

Apply Fourier transformation to the acquired Free Induction Decay (FID) to obtain the spectrum.

-

Phase the spectrum to ensure all peaks are in the positive phase.

-

Perform baseline correction to obtain a flat baseline.

-

Reference the spectrum. For ¹H NMR, the residual solvent peak of CDCl₃ at 7.26 ppm can be used. For ¹³C NMR, the CDCl₃ triplet centered at 77.16 ppm is used as the reference.

-

Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons for each signal.

-

Identify the chemical shifts, multiplicities, and coupling constants for each signal.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

IR Spectral Data

The IR spectrum of this compound shows characteristic absorption bands for the hydroxyl and aromatic functional groups.

Table 3: IR Spectral Data for this compound

| Wavenumber (cm⁻¹) | Description of Absorption | Functional Group Assignment |

| 3363 | Strong, broad | O-H stretch (alcohol) |

| 1605 | Medium | C=C stretch (aromatic ring) |

| 1510 | Strong | C=C stretch (aromatic ring) |

| 1084 | Strong | C-O stretch (secondary alcohol) |

| 836 | Strong | C-H bend (para-disubstituted aromatic) |

Technique: Thin film[1]

Experimental Protocol for FT-IR Spectroscopy (Thin Film/ATR)

For a liquid sample like this compound, the spectrum is conveniently obtained using either a thin film on a salt plate or an Attenuated Total Reflectance (ATR) accessory.

2.2.1. Sample Preparation

-

Thin Film Method: Place one to two drops of the neat liquid sample onto a polished salt plate (e.g., NaCl or KBr). Place a second salt plate on top to spread the liquid into a thin, uniform film.

-

ATR Method: Place a single drop of the liquid sample directly onto the ATR crystal (e.g., diamond or germanium).[4][5]

2.2.2. Instrument Setup and Data Acquisition

-

Ensure the sample compartment of the FT-IR spectrometer is clean and dry.

-

Collect a background spectrum of the empty sample holder (for the thin film method) or the clean ATR crystal. This will be automatically subtracted from the sample spectrum.

-

Place the prepared sample into the spectrometer.

-

Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The data is usually collected over a range of 4000 to 400 cm⁻¹.[4]

2.2.3. Data Processing and Analysis

-

The background spectrum is automatically subtracted from the sample spectrum by the instrument software.

-

Identify the major absorption bands and their corresponding wavenumbers.

-

Assign the observed bands to specific functional groups by correlating the wavenumbers with known absorption ranges from correlation charts.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure by analyzing fragmentation patterns.

Mass Spectral Data

The mass spectrum of this compound provides its molecular weight and information about its fragmentation.

Table 4: Mass Spectral Data for this compound

| m/z | Interpretation |

| 140 | Molecular ion [M]⁺ |

| 125 | [M - CH₃]⁺ (Loss of a methyl group) |

Ionization: Electron Ionization (EI) at 70 eV

Experimental Protocol for GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is a common method for the analysis of volatile and semi-volatile organic compounds like this compound.

3.2.1. Sample Preparation

-

Prepare a dilute solution of this compound in a volatile organic solvent such as dichloromethane (B109758) or hexane.[6] A typical concentration is in the range of 10-100 µg/mL.

-

Transfer the solution to a GC autosampler vial.

3.2.2. Instrument Setup and Data Acquisition

-

Gas Chromatograph (GC) Conditions:

-

Injection: A small volume (typically 1 µL) of the sample solution is injected into the heated inlet of the GC.[6]

-

Inlet Temperature: Set to a temperature that ensures rapid vaporization of the sample without thermal decomposition (e.g., 250 °C).

-

Carrier Gas: An inert gas, typically helium, is used as the mobile phase.

-

Column: A capillary column with a suitable stationary phase (e.g., a non-polar or medium-polarity column) is used to separate the analyte from any impurities.

-

Oven Temperature Program: The oven temperature is ramped to elute the compound of interest. A typical program might start at a lower temperature, hold for a few minutes, and then increase at a set rate to a final temperature.

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization: Electron Ionization (EI) is commonly used, with a standard electron energy of 70 eV.

-

Mass Analyzer: A quadrupole or ion trap analyzer is typically used to separate the ions based on their mass-to-charge ratio.

-

Scan Range: The mass range is set to cover the expected molecular ion and fragment ions (e.g., m/z 40-400).

-

3.2.3. Data Analysis

-

The total ion chromatogram (TIC) is examined to identify the peak corresponding to this compound based on its retention time.

-

The mass spectrum corresponding to this peak is extracted.

-

The molecular ion peak is identified to confirm the molecular weight of the compound.

-

The fragmentation pattern is analyzed to provide structural information. The observed fragments can be compared to known fragmentation mechanisms for alcohols and aromatic compounds.

References

1-(4-Fluorophenyl)ethanol structure and stereochemistry

An In-depth Technical Guide on the Structure and Stereochemistry of 1-(4-Fluorophenyl)ethanol

Introduction

This compound is a chiral secondary alcohol that serves as a crucial building block in the synthesis of various pharmaceuticals and fine chemicals.[1][2] Its chemical structure, which incorporates a fluorine atom on the phenyl ring, makes it a valuable intermediate in the development of active pharmaceutical ingredients (APIs), particularly for drugs targeting the central nervous system.[1][3] The molecule possesses a single stereocenter, meaning it exists as a pair of non-superimposable mirror images known as enantiomers. The specific stereochemistry of this alcohol is often critical for the biological activity and efficacy of the final drug product, making the preparation and analysis of its enantiomerically pure forms a subject of significant interest in medicinal and organic chemistry.[4]

This guide provides a detailed overview of the structure, stereochemistry, synthesis, and analysis of this compound, intended for researchers, scientists, and professionals in drug development.

Physicochemical and Spectroscopic Properties

This compound is a colorless to pale yellow liquid at room temperature.[1][5] Its properties are well-documented, with specific optical rotation values distinguishing its two enantiomers. The (R)-enantiomer is dextrorotatory, rotating plane-polarized light in the positive direction, while the (S)-enantiomer is levorotatory, causing a negative rotation.[3][6]

Data Presentation: Physicochemical Properties

The key physicochemical data for racemic this compound and its individual enantiomers are summarized below.

| Property | Racemic this compound | (R)-1-(4-Fluorophenyl)ethanol | (S)-1-(4-Fluorophenyl)ethanol |

| Molecular Formula | C₈H₉FO[7] | C₈H₉FO[8] | C₈H₉FO[2] |

| Molecular Weight | 140.16 g/mol [5] | 140.15 g/mol [8] | 140.16 g/mol |

| CAS Number | 403-41-8[7] | 101219-68-5[3] | 37493-09-3 |

| Appearance | Clear, colorless to light yellow liquid[1] | Colorless liquid[3] | Colorless oil[6] |

| Boiling Point | 90-92 °C at 7 mmHg[5] | 90-92°C at 7 mmHg[3] | Not specified |

| Density | ~1.109 g/mL at 25 °C[5] | Not specified | Not specified |

| Refractive Index (n²⁰/D) | ~1.501[5] | Not specified | Not specified |

| Specific Rotation [α] | 0°[9] | +45° to +53° (c=1 in Chloroform)[3] | -29.0° (c=1.00 in CHCl₃) at 25°C[6] |

Spectroscopic Data

The structure of this compound is confirmed through various spectroscopic techniques:

-

¹H NMR: The proton NMR spectrum shows characteristic signals for the methyl group (a doublet), the methine proton (a quartet), the hydroxyl proton (a singlet), and the aromatic protons.[10][11]

-

¹³C NMR: The carbon NMR spectrum displays distinct peaks for the methyl carbon, the chiral methine carbon, and the aromatic carbons, including the carbon atom bonded to the fluorine.[11]

-

IR Spectroscopy: The infrared spectrum exhibits a broad absorption band characteristic of the O-H stretching of the alcohol group (around 3355 cm⁻¹) and peaks corresponding to the C-F bond and the aromatic ring.[11]

Structure and Stereochemistry

The chemical structure of this compound consists of an ethanol (B145695) backbone where one of the methyl hydrogens is replaced by a 4-fluorophenyl group.[1] The carbon atom bonded to the hydroxyl group and the 4-fluorophenyl group is a chiral center.

Caption: Chemical Structure of this compound.

Chirality and Enantiomers

Chirality arises from the tetrahedral carbon atom (C1 of the ethyl group) being bonded to four different substituents: a hydrogen atom, a hydroxyl group (-OH), a methyl group (-CH₃), and a 4-fluorophenyl group. This asymmetry results in the existence of two enantiomers, (R) and (S), which are mirror images of each other and are not superimposable.[9]

Caption: Stereoisomers of this compound.

A 1:1 mixture of the (R)- and (S)-enantiomers is known as a racemic mixture or racemate. A racemic mixture is optically inactive because the equal and opposite optical rotations of the two enantiomers cancel each other out.[12]

Synthesis and Enantiomeric Resolution

The preparation of this compound can be approached in two primary ways: direct asymmetric synthesis to yield an enantiomerically enriched product, or synthesis of the racemate followed by resolution.

Racemic Synthesis

A common and straightforward method for synthesizing racemic this compound is the reduction of the corresponding ketone, 4-fluoroacetophenone. This reduction can be achieved using various reducing agents, with sodium borohydride (B1222165) (NaBH₄) being a frequently used, inexpensive, and high-yielding option.[13]

Caption: Workflow for Racemic Synthesis.

Enantiomeric Resolution

Since enantiomers have identical physical properties in an achiral environment, their separation (resolution) requires a chiral influence.[12] Common methods include enzymatic kinetic resolution and chiral chromatography.

-

Enzymatic Kinetic Resolution: This technique utilizes an enzyme, often a lipase, that selectively catalyzes a reaction (e.g., acylation) on one enantiomer at a much faster rate than the other.[4][14] This results in a mixture of one unreacted alcohol enantiomer and an esterified version of the other, which can then be separated by standard chromatographic methods.[4]

-

Chiral Chromatography: Chiral High-Performance Liquid Chromatography (HPLC) is a powerful analytical and preparative technique for separating enantiomers.[15] The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.[16]

Experimental Protocols

Detailed methodologies are essential for the reproducible synthesis and analysis of this compound.

Protocol 1: Synthesis of Racemic this compound via Ketone Reduction

This protocol is a general method adapted from standard chemical reduction procedures for similar compounds.[13]

-

Dissolution: Dissolve 4-fluoroacetophenone in a suitable alcohol solvent, such as methanol or ethanol, in a round-bottom flask equipped with a magnetic stirrer. Cool the solution in an ice bath.

-

Reduction: Slowly add sodium borohydride (NaBH₄) to the cooled solution in small portions.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, carefully quench the excess NaBH₄ by slowly adding dilute hydrochloric acid or water until the effervescence ceases.

-

Extraction: Remove the organic solvent under reduced pressure. Extract the aqueous residue multiple times with an organic solvent like ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the crude product. Further purification can be achieved by column chromatography or distillation if necessary.

Protocol 2: Enantiomeric Excess Determination by Chiral HPLC

This protocol is based on established methods for the chiral separation of aromatic alcohols.[16][17]

Caption: General workflow for chiral HPLC analysis.

Data Presentation: Chiral HPLC Method Parameters

| Parameter | Value | Reference |

| Column | Chiralcel OB-H | [17] |

| Mobile Phase | n-Hexane / Isopropanol (95:5, v/v) | [17] |

| Flow Rate | 0.6 mL/min | [17] |

| Temperature | 25 °C | [17] |

| Detection | UV at 210 nm | [17] |

| Retention Time (S) | 12.8 min | [17] |

| Retention Time (R) | Not explicitly stated, but resolved from (S) | [17] |

Methodology:

-

System Preparation: Equilibrate the Chiralcel OB-H column with the mobile phase (n-Hexane/Isopropanol 95:5) at a flow rate of 0.6 mL/min until a stable baseline is achieved.

-

Sample Preparation: Prepare a dilute solution of the this compound sample in the mobile phase.

-

Injection: Inject a small volume (e.g., 10 µL) of the prepared sample into the HPLC system.[16]

-

Data Acquisition: Record the chromatogram for a sufficient duration to allow for the elution of both enantiomers.

-

Analysis: Integrate the peak areas corresponding to the (S) and (R) enantiomers. Calculate the enantiomeric excess (ee) using the formula: ee (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100.[4]

Conclusion

This compound is a fundamentally important chiral intermediate in synthetic chemistry. A thorough understanding of its structure, stereochemistry, and the methods for its enantioselective synthesis and analysis is critical for its application in the pharmaceutical industry. The protocols and data presented in this guide offer a comprehensive resource for scientists and researchers working with this versatile compound, facilitating the development of efficient and robust synthetic and analytical strategies.

References

- 1. Page loading... [wap.guidechem.com]

- 2. (S)-1-(4-Fluorophenyl)ethanol - 蜂竞生物 % [fenjinbio.com]

- 3. (R)-1-(4-Fluorophenyl)ethanol [myskinrecipes.com]

- 4. benchchem.com [benchchem.com]

- 5. This compound | 403-41-8 [m.chemicalbook.com]

- 6. rsc.org [rsc.org]

- 7. This compound | C8H9FO | CID 73946 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. (R)-1-(4-Fluorophenyl)ethanol | C8H9FO | CID 852998 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. This compound(403-41-8) 1H NMR [m.chemicalbook.com]

- 11. rsc.org [rsc.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. benchchem.com [benchchem.com]

- 14. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]

- 15. phx.phenomenex.com [phx.phenomenex.com]

- 16. benchchem.com [benchchem.com]

- 17. rsc.org [rsc.org]

The Ascendant Therapeutic Potential of 1-(4-Fluorophenyl)ethanol Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry, often imparting favorable pharmacokinetic and pharmacodynamic properties. Within this chemical space, derivatives of 1-(4-Fluorophenyl)ethanol are emerging as a promising class of compounds with a diverse range of biological activities. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and proposed mechanisms of action of these derivatives, with a focus on their potential as antimicrobial, anticonvulsant, and anticancer agents. Detailed experimental protocols, quantitative biological data, and visual representations of synthetic workflows and potential signaling pathways are presented to facilitate further research and development in this area.

Introduction: The Significance of the 4-Fluorophenyl Moiety

The 4-fluorophenyl group is a privileged structural motif in a vast number of clinically approved drugs and investigational compounds. Its presence can significantly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. The fluorine atom, being highly electronegative and of a small van der Waals radius, can alter the electronic properties of the aromatic ring and participate in favorable intermolecular interactions, including hydrogen bonding and dipole-dipole interactions, with protein residues. Derivatives of this compound leverage these properties, offering a versatile scaffold for the development of novel therapeutic agents.

Synthesis of this compound Derivatives

The primary alcohol of this compound serves as a versatile handle for the synthesis of a wide array of derivatives, including esters, ethers, and heterocyclic conjugates.

General Synthetic Workflow

The synthesis of biologically active derivatives of this compound typically commences with the functionalization of the hydroxyl group. This can be achieved through various standard organic transformations.

Caption: General synthetic routes to derivatives of this compound.

Experimental Protocol: Synthesis of 1-(4-Fluorophenyl)-2-(1H-imidazol-1-yl)ethanol

A key intermediate for antifungal agents can be synthesized from 1-(4-fluorophenyl)-2-(1H-imidazol-1-yl)ethanone.

Materials:

-

1-(4-fluorophenyl)-2-(1H-imidazol-1-yl)ethanone (10 mmol)

-

Sodium borohydride (B1222165) (20 mmol)

-

Dry ethanol (B145695) (30 ml)

-

Dilute hydrochloric acid

-

Sodium hydroxide

Procedure:

-

A mixture of 1-(4-fluorophenyl)-2-(1H-imidazol-1-yl)ethanone and sodium borohydride in dry ethanol is refluxed for 3 hours.[1]

-

After solvent evaporation, the mixture is neutralized with dilute hydrochloric acid and then refluxed for 30 minutes.[1]

-

Upon cooling, the solution is alkalinized with sodium hydroxide.[1]

-

The resulting precipitate is collected and recrystallized from ethanol to yield the final product.[1]

Biological Activities of this compound Derivatives

Derivatives of this compound have demonstrated a broad spectrum of biological activities, with the most notable being in the areas of antimicrobial, anticonvulsant, and anticancer research.

Antimicrobial and Antifungal Activity

The incorporation of heterocyclic moieties, such as triazoles and oxadiazoles, onto the this compound scaffold has been a successful strategy in the development of potent antimicrobial and antifungal agents. The 4-fluorophenyl group is a common feature in many commercial antifungal drugs.

Table 1: Antifungal Activity of Selected Fluorophenyl-Containing Compounds

| Compound Class | Test Organism | Activity (MIC/IC50) | Reference |

| Naphthopyran derivative with 4-fluorophenyl | A. fumigatus | MIC: 62.5 µg/mL | [2] |

| Naphthopyran derivative with 4-fluorophenyl | C. albicans | MIC: 62.5 µg/mL | [2] |

Anticonvulsant Activity

Ester derivatives of 1-(4-substituted-phenyl)-2-(1H-triazol-1-yl)ethanol have been synthesized and evaluated for their anticonvulsant properties. These studies suggest that the 4-fluorophenyl moiety, in combination with a triazole ring and an ester linkage, can lead to compounds with significant protection against seizures in preclinical models.

A study on 1-phenyl/1-(4-chlorophenyl)-2-(1H-triazol-1-yl)ethanol ester derivatives showed promising anticonvulsant activity.[3] While this study did not use the exact 4-fluoro analogue, the strong performance of the chloro-substituted compound suggests that the fluoro-substituted version would also be a promising candidate for investigation. All tested compounds in that series showed protection against MES and/or ScM-induced seizures at a dose of 30 mg/kg without neurotoxicity.[3]

Experimental Protocol: Anticonvulsant Screening (Maximal Electroshock (MES) and Subcutaneous Metrazol (scMet) Tests)

This protocol is adapted from studies on structurally related compounds.[3]

Animals: Male albino Swiss mice (22-30 g).

Procedure:

-

MES Test: A 60 Hz alternating current of 50 mA is applied through corneal electrodes for 0.2 seconds. A tonic-clonic seizure with tonic extension of the hind limbs is considered as the endpoint.

-

scMet Test: Metrazol (85 mg/kg) is injected subcutaneously. The absence of a clonic seizure lasting for at least 5 seconds within a 30-minute observation period is taken as the criterion for anticonvulsant activity.

-

Neurotoxicity Screening (Rotorod Test): The inability of a mouse to maintain its equilibrium on a rotating rod (6 rpm) for at least 1 minute in three consecutive trials indicates neurotoxicity.

Anticancer Activity

The 4-fluorophenyl moiety is present in numerous EGFR inhibitors with cytotoxic activity against various cancer cell lines.[4] While direct studies on a series of this compound derivatives are limited, related structures incorporating a 4-fluorophenyl group have shown significant antiproliferative effects. For instance, a 4-fluorophenyl pyrazole (B372694) derivative exhibited potent cytotoxic activity against the MCF-7 breast cancer cell line with an IC50 of 3.87 µM.[4]

Table 2: Anticancer Activity of Selected 4-Fluorophenyl Derivatives

| Compound | Cell Line | Activity (IC50) | Reference |

| 4-Fluorophenyl pyrazole derivative | MCF-7 (Breast Cancer) | 3.87 µM | [4] |

| Steroidal diaryl ether with 4-fluorophenyl | HeLa (Cervical Cancer) | >10 µM (less active) | [5] |

Structure-Activity Relationships (SAR)

While a comprehensive SAR for this compound derivatives is yet to be fully elucidated, some general trends can be inferred from studies on related fluorophenyl compounds:

-

Heterocyclic Moiety: The nature of the heterocyclic ring system (e.g., triazole, oxadiazole, pyrazole) significantly influences the type and potency of the biological activity.

-

Linker: The type of linkage between the 1-(4-fluorophenyl)ethyl core and other functionalities (e.g., ester, ether) can impact bioavailability and target engagement.

-

Stereochemistry: For chiral derivatives, the stereochemistry at the benzylic carbon can play a crucial role in biological activity, with one enantiomer often being significantly more potent.

Potential Mechanisms of Action and Signaling Pathways

The diverse biological activities of this compound derivatives suggest multiple potential mechanisms of action.

-

Antifungal Action: For azole-containing derivatives, the likely mechanism is the inhibition of lanosterol (B1674476) 14α-demethylase, a key enzyme in the ergosterol (B1671047) biosynthesis pathway in fungi. This disruption of the fungal cell membrane leads to cell death.

References

An In-depth Technical Guide to 1-(4-Fluorophenyl)ethanol: Discovery, Natural Occurrence, and Synthetic Methodologies

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(4-Fluorophenyl)ethanol, a key chiral building block in the synthesis of pharmaceuticals and other fine chemicals. The document details its discovery within the broader context of organofluorine chemistry, its natural occurrence, and various synthetic routes, including chemical and biocatalytic methods. Detailed experimental protocols for its preparation are provided, alongside tabulated quantitative data for comparative analysis. Furthermore, logical workflows for key synthetic pathways are visualized using Graphviz diagrams to facilitate understanding and practical application in a research and development setting.

Introduction: The Significance of this compound

This compound is an aromatic secondary alcohol with the chemical formula C₈H₉FO. Its structure, featuring a fluorine atom at the para-position of the phenyl ring and a chiral center at the carbinol carbon, makes it a valuable precursor in asymmetric synthesis. The presence of the fluorine atom can significantly alter the pharmacokinetic and physicochemical properties of derivative molecules, such as metabolic stability and binding affinity to biological targets. Consequently, enantiomerically pure forms of this compound are highly sought-after intermediates in the pharmaceutical industry for the synthesis of complex, biologically active compounds.[1]

Discovery and Historical Context

While a singular "discovery" of this compound is not prominently documented in the scientific literature, its synthesis and study are rooted in the broader history of organofluorine chemistry, which began in the late 19th and early 20th centuries. The development of methods for introducing fluorine into aromatic rings, such as the Balz-Schiemann reaction, paved the way for the synthesis of a wide array of fluorinated aromatic compounds.[2] The synthesis of fluorinated phenylalanines and other related structures has been a significant area of research, highlighting the importance of fluorinated building blocks.[3] The preparation of this compound would have become feasible following the establishment of reliable methods for the synthesis of its precursor, 4'-fluoroacetophenone (B120862), and the application of standard organic reactions such as ketone reduction and Grignard reactions.

Natural Occurrence

This compound has been identified as a naturally occurring compound in the plant kingdom. It has been isolated as a phytocomponent from the methanolic extracts of the whole plant of Thevetia peruviana, a species belonging to the Apocynaceae family.[4][5] This plant is known to produce a variety of secondary metabolites, including cardiac glycosides and flavonoids.[6][7][8] The presence of a fluorinated organic compound in a plant is noteworthy, as naturally occurring organofluorines are relatively rare.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value |

| Molecular Formula | C₈H₉FO |

| Molecular Weight | 140.16 g/mol |

| Appearance | Colorless to pale yellow liquid[9] |

| Boiling Point | 90-92 °C at 7 mmHg[4] |

| Density | 1.109 g/mL at 25 °C[4] |

| Refractive Index (n20/D) | 1.501[4] |

| CAS Number | 403-41-8[10] |

Spectroscopic data is crucial for the identification and characterization of this compound. Key spectral features are summarized below.

| Spectroscopy | Data |

| ¹H NMR | Spectral data available.[11] |

| ¹³C NMR | Spectral data available. |

| IR | Spectral data available.[10] |

| Mass Spectrometry | Spectral data available. |

Synthetic Methodologies

The synthesis of this compound is primarily achieved through the reduction of 4'-fluoroacetophenone or via a Grignard reaction. Both racemic and enantioselective methods are well-established.

Reduction of 4'-Fluoroacetophenone

The reduction of the prochiral ketone, 4'-fluoroacetophenone, is the most common route to this compound.

A straightforward method for producing racemic this compound is the reduction of 4'-fluoroacetophenone using a chemical reducing agent such as sodium borohydride (B1222165) (NaBH₄).[12][13][14][15]

Experimental Protocol: Sodium Borohydride Reduction of 4'-Fluoroacetophenone

-

Reaction Setup: In a round-bottom flask, dissolve 4'-fluoroacetophenone (1.0 equivalent) in methanol (B129727) or ethanol.

-

Cooling: Cool the solution in an ice bath to 0 °C.

-

Addition of Reducing Agent: Slowly add sodium borohydride (1.0 to 1.5 equivalents) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Quenching: Once the reaction is complete, slowly add water or a dilute acid (e.g., 1M HCl) to quench the excess sodium borohydride.

-

Extraction: Remove the alcohol solvent under reduced pressure. Extract the aqueous residue with an organic solvent such as ethyl acetate (B1210297) or diethyl ether.

-

Work-up: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude this compound.

-

Purification: The crude product can be purified by distillation or column chromatography.

For the production of enantiomerically pure this compound, biocatalytic reduction offers a highly selective and environmentally friendly approach. Various microorganisms and isolated enzymes are capable of reducing 4'-fluoroacetophenone to the corresponding (S)- or (R)-alcohol with high enantiomeric excess (ee).

Experimental Protocol: Biocatalytic Reduction of 4'-Fluoroacetophenone

-

Biocatalyst Preparation: Cultivate a suitable microorganism (e.g., a specific strain of yeast or bacteria) in an appropriate growth medium. Harvest the cells by centrifugation and wash them with a buffer solution (e.g., phosphate (B84403) buffer).

-

Reaction Setup: Resuspend the cells in the buffer to a desired concentration. Add 4'-fluoroacetophenone to the cell suspension. A co-substrate, such as glucose or isopropanol, is often added to facilitate the regeneration of the necessary cofactor (NADH or NADPH).

-

Incubation: Incubate the reaction mixture at a controlled temperature (typically 25-37 °C) with agitation for a specified period (e.g., 24-48 hours).

-

Reaction Monitoring: Monitor the conversion and enantiomeric excess of the product by chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC).

-

Extraction: After the desired conversion is reached, extract the product from the reaction mixture with an organic solvent (e.g., ethyl acetate).

-

Work-up and Purification: Separate the organic layer, dry it over anhydrous sodium sulfate, and remove the solvent under reduced pressure. The enantiomerically enriched this compound can be further purified by column chromatography.

Grignard Reaction

An alternative synthetic route involves the Grignard reaction, which forms a new carbon-carbon bond. This can be achieved by reacting 4-fluorobenzaldehyde (B137897) with a methyl Grignard reagent (e.g., methylmagnesium bromide) or by reacting a 4-fluorophenyl Grignard reagent with acetaldehyde.[16][17][18][19]

Experimental Protocol: Grignard Synthesis of this compound

-

Grignard Reagent Preparation (if necessary): In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer under an inert atmosphere (e.g., nitrogen or argon), place magnesium turnings. Add a small crystal of iodine to initiate the reaction. Slowly add a solution of the corresponding organohalide (e.g., bromobenzene (B47551) or methyl bromide) in anhydrous diethyl ether or tetrahydrofuran (B95107) (THF) to the magnesium suspension. The reaction is initiated by gentle warming and is maintained at a gentle reflux.

-

Reaction with Carbonyl Compound: Cool the prepared Grignard reagent in an ice bath. Slowly add a solution of the carbonyl compound (e.g., 4-fluorobenzaldehyde or acetaldehyde) in anhydrous ether or THF to the Grignard reagent.

-

Reaction Completion: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

-

Quenching and Work-up: Carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium (B1175870) chloride or dilute hydrochloric acid while cooling in an ice bath.

-

Extraction: Separate the organic layer, and extract the aqueous layer with diethyl ether.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and evaporate the solvent to yield the crude this compound. The product can be purified by distillation or column chromatography.

Quantitative Data Summary

The following table summarizes the quantitative data from various synthetic methods for producing this compound.

| Method | Reagents/Catalyst | Product | Yield (%) | Enantiomeric Excess (ee %) | Key Features |

| Sodium Borohydride Reduction | NaBH₄, Methanol | Racemic this compound | High | 0% (racemic) | Simple, inexpensive, high yield of racemic product. |

| Biocatalytic Reduction | Whole-cell biocatalyst (e.g., Acetobacter sp.), Glucose | (R)- or (S)-1-(4-Fluorophenyl)ethanol | High (e.g., 87%) | >99% | Environmentally friendly, high enantioselectivity, mild reaction conditions. |

| Grignard Reaction | 4-Fluorobenzaldehyde, CH₃MgBr, Ether/THF | Racemic this compound | Moderate to High | 0% (racemic) | Versatile C-C bond formation, requires strict anhydrous conditions. |

Visualization of Synthetic Workflows

The logical steps for the synthesis of this compound are depicted in the following diagrams generated using the DOT language.

Caption: Workflow for the racemic synthesis of this compound via reduction.

Caption: Workflow for the asymmetric synthesis of this compound via biocatalysis.

Caption: Workflow for the Grignard synthesis of this compound.

Conclusion

This compound is a fundamentally important chiral intermediate with significant applications in the pharmaceutical and fine chemical industries. While its discovery is intertwined with the historical development of organofluorine synthesis, its natural occurrence in Thevetia peruviana is a point of academic interest. The synthetic methodologies for its preparation are well-established, with biocatalytic reductions offering a superior route to enantiomerically pure forms. The detailed protocols and comparative data presented in this guide are intended to serve as a valuable resource for researchers engaged in the synthesis and application of this versatile chiral alcohol.

References

- 1. researchgate.net [researchgate.net]

- 2. Overview on the history of organofluorine chemistry from the viewpoint of material industry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | 403-41-8 [chemicalbook.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. [PDF] Isolation, Characterization and Anti-Inflammatory Property of Thevetia Peruviana | Semantic Scholar [semanticscholar.org]

- 7. Thevetia peruviana leaves, HPLC profile, isolation, and in vitro cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Thevetia peruviana leaves, HPLC profile, isolation, and in vitro cytotoxicity - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. guidechem.com [guidechem.com]

- 10. This compound | C8H9FO | CID 73946 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. organic-synthesis.com [organic-synthesis.com]

- 13. scribd.com [scribd.com]

- 14. Lu Le Laboratory: Sodium Borohydride Reduction of Acetophenone - Lu Le Laboratory [lulelaboratory.blogspot.com]

- 15. masterorganicchemistry.com [masterorganicchemistry.com]

- 16. benchchem.com [benchchem.com]

- 17. Organic Syntheses Procedure [orgsyn.org]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. youtube.com [youtube.com]

An In-depth Technical Guide to the Safety and Hazards of 1-(4-Fluorophenyl)ethanol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and hazard information for 1-(4-fluorophenyl)ethanol, a key intermediate in various chemical syntheses. The following sections detail its hazardous properties, handling procedures, and emergency response protocols to ensure its safe use in a laboratory and manufacturing setting.

Chemical Identification and Physical Properties

This compound is a combustible liquid that is harmful if it comes into contact with skin, is inhaled, or is swallowed.[1] It is recognized by the CAS number 403-41-8.[2][3]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C8H9FO | [1][2] |

| Molecular Weight | 140.15 g/mol | [2] |

| Boiling Point | 90-92 °C at 7 mm Hg | [4][5] |

| Density | 1.109 g/mL at 25 °C | [4][5] |

| Refractive Index | 1.501 at 20 °C | [6] |

| Melting Point | 9.3 °C |

Hazard Identification and GHS Classification

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for communicating hazard information. This compound is classified as a hazardous substance.[3]

Table 2: GHS Hazard Classification

| Classification | Code | Description |

| Skin Corrosion/Irritation | H315 | Causes skin irritation |

| Serious Eye Damage/Eye Irritation | H319 | Causes serious eye irritation |

| Specific target organ toxicity — Single exposure (Respiratory tract irritation) | H335 | May cause respiratory irritation |

| Flammable liquids | H227 | Combustible liquid |

| Acute toxicity, Oral | Category 4 | Harmful if swallowed |

| Acute toxicity, Dermal | Category 4 | Harmful in contact with skin |

| Acute toxicity, Inhalation | Category 4 | Harmful if inhaled |

Pictograms:

Hazard Statements:

Precautionary Statements:

A comprehensive list of precautionary statements can be found in the safety data sheets.[2][7] Key precautions include:

-

Prevention: Keep away from heat, sparks, open flames, and hot surfaces. Avoid breathing fumes, mist, spray, or vapors. Wash skin thoroughly after handling. Use only outdoors or in a well-ventilated area. Wear protective gloves, protective clothing, eye protection, and face protection.[7][8]

-

Response: If on skin, wash with plenty of soap and water. If inhaled, remove person to fresh air and keep comfortable for breathing. If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If skin or eye irritation persists, get medical advice/attention. Take off contaminated clothing and wash it before reuse. In case of fire, use dry sand, dry chemical, or alcohol-resistant foam to extinguish.[7][8]

-

Storage: Store in a well-ventilated place. Keep the container tightly closed. Store locked up.[7][9]

-

Disposal: Dispose of contents/container to an approved waste disposal plant.[3][7]

Experimental Protocols for Safety Evaluation

-

Acute Oral Toxicity (OECD 423): This method involves the administration of the substance to fasted animals in a stepwise procedure. The starting dose level is selected from one of four fixed levels. The outcome of the initial dose determines the subsequent steps, with the goal of identifying the dose that causes mortality in some animals. This allows for classification of the substance's acute oral toxicity.

-

Acute Dermal Toxicity (OECD 402): The substance is applied to the clipped skin of animals in a single dose. The animals are observed for a specified period, and any signs of toxicity or mortality are recorded to determine the dermal LD50.

-

Acute Inhalation Toxicity (OECD 403): Animals are exposed to the substance, typically as a vapor, dust, or aerosol, in a controlled chamber for a defined period. Observations of toxic effects and mortality are made to determine the LC50.

-

Skin Irritation/Corrosion (OECD 404): A small amount of the substance is applied to a patch of skin on a test animal. The site is observed for signs of erythema (redness) and edema (swelling) at specified intervals.

-

Eye Irritation/Corrosion (OECD 405): The substance is applied to the eye of a test animal. The eye is then examined for effects on the cornea, iris, and conjunctiva at specific time points.

-

Flash Point Determination (e.g., ASTM D93, Pensky-Martens Closed Cup Tester): This method is used for determining the flash point of combustible liquids. The substance is heated in a closed cup at a controlled rate. A small flame is periodically directed into the vapor space of the cup. The flash point is the lowest temperature at which the vapors ignite.

First Aid Measures

Immediate medical attention is crucial in the event of exposure.

Table 3: First Aid Procedures

| Exposure Route | Procedure |

| Inhalation | Remove the person to fresh air and keep them comfortable for breathing. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Get medical advice/attention.[3][6][10] |

| Skin Contact | Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing and wash it before reuse. Get medical advice/attention.[3][6][7] |

| Eye Contact | Immediately flush eyes thoroughly with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Get medical advice/attention.[3][6][7] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[3][6][11] |

Firefighting Measures

This compound is a combustible liquid.[1][3]

-

Suitable Extinguishing Media: Use alcohol-resistant foam, carbon dioxide (CO2), dry powder, or water spray.[6]

-

Unsuitable Extinguishing Media: No information available.

-

Specific Hazards Arising from the Chemical: Thermal decomposition can generate carbon oxides and hydrogen fluoride.[6] Containers may explode if heated under confinement.[6] Vapors may form explosive mixtures with air.[12]

-

Protective Equipment for Firefighters: Wear self-contained breathing apparatus (SCBA) and chemical-protective clothing.[6]

Handling and Storage

Proper handling and storage are essential to minimize risk.

-

Handling: Use only in a chemical fume hood.[1] Wear personal protective equipment, including gloves and eye/face protection.[1][3] Avoid contact with skin and eyes and do not breathe mist, vapors, or spray.[1][3] Keep away from open flames, hot surfaces, and sources of ignition.[1][3]

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[1][13] Keep away from heat, sparks, and flame.[1] Store in a locked up area.[7]

Ecological Information

Visualization of Safety Protocols

The following diagrams illustrate key safety workflows and relationships.

Caption: Chemical Hazard Management Workflow

Caption: First Aid and Emergency Response Workflow

References

- 1. assets.thermofisher.cn [assets.thermofisher.cn]

- 2. This compound | C8H9FO | CID 73946 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. fishersci.com [fishersci.com]

- 4. This compound | 403-41-8 [m.chemicalbook.com]

- 5. This compound | 403-41-8 [chemicalbook.com]

- 6. synquestlabs.com [synquestlabs.com]